
6-chloro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one
Übersicht
Beschreibung
6-Chloro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, also known as 6-Chloro-3-(HMQ) is a synthetic compound with a wide range of applications in research and industry. This compound has been used in a variety of scientific applications, including as a dye, catalyst, and reagent. It has also been studied for its potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Quinolines in Medicinal Chemistry
Quinoline derivatives, such as chloroquine and hydroxychloroquine, have been extensively studied for their therapeutic applications. These compounds have been utilized as antimalarial agents and have shown potential in treating autoimmune disorders due to their immunosuppressive properties. The mechanism of action for these quinolines involves modulating immune system activity, which can be beneficial in diseases characterized by immune hyperactivity, such as systemic lupus erythematosus and rheumatoid arthritis (Taherian et al., 2013).
Quinolines in Analytical and Bioorganic Chemistry
Quinoline derivatives are also significant in analytical chemistry for their chromophoric properties, making them useful in detecting metal ions and anions. The modification of quinoline structures, including the hydroxymethyl group, has been explored to develop more potent drug molecules for various therapeutic targets, such as anticancer, antiviral, and neurodegenerative disorders. The metal chelation properties of these derivatives further enhance their potential in treating diseases associated with metal ion dysregulation (Gupta et al., 2021).
Quinolines in Antioxidant Research
Quinoline compounds have been identified for their antioxidant properties, which are crucial in combating oxidative stress, a contributing factor in many chronic diseases. Research on chlorogenic acid, a phenolic compound, has shown that structurally related quinolines could possess antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. These properties are pivotal in the prevention and treatment of metabolic syndrome and its associated disorders, highlighting the potential health-promoting benefits of quinoline derivatives in dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Quinolines in Environmental Applications
The application of quinoline derivatives extends to environmental science, where they are used in the remediation of organic pollutants. Enzymatic treatments involving quinolines and redox mediators have shown promise in degrading recalcitrant compounds in wastewater, demonstrating the environmental benefits of these compounds in reducing pollution and facilitating cleaner water sources (Husain & Husain, 2007).
Eigenschaften
IUPAC Name |
6-chloro-3-(hydroxymethyl)-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-13-10-3-2-9(12)5-7(10)4-8(6-14)11(13)15/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGAFNRCPJXXLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C=C(C1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-Methoxyethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478599.png)
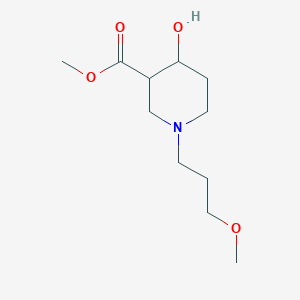
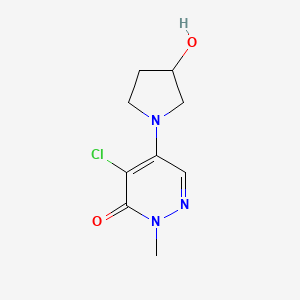
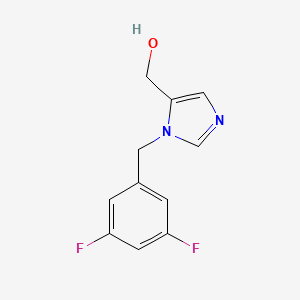
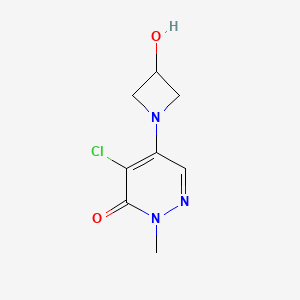


![1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde](/img/structure/B1478609.png)
![6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1478614.png)
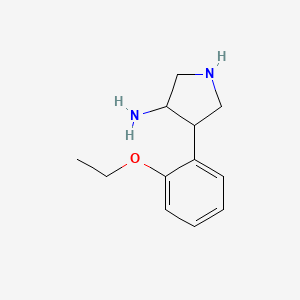
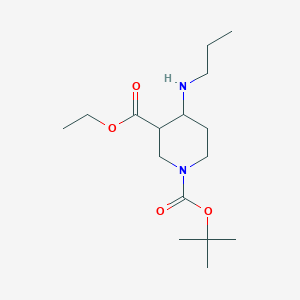
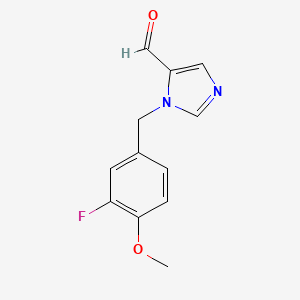
![7-Phenyl-5,8-diazaspiro[3.4]oct-7-en-6-one](/img/structure/B1478619.png)
![6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478620.png)